molecular formula C18H10N2O6 B14733900 2-(2,4-Dinitrophenoxy)dibenzofuran CAS No. 6945-84-2

2-(2,4-Dinitrophenoxy)dibenzofuran

Cat. No.: B14733900
CAS No.: 6945-84-2
M. Wt: 350.3 g/mol
InChI Key: VKVJHZVCLNIGPA-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)dibenzofuran is a nitro-substituted dibenzofuran derivative characterized by a dibenzofuran core (two benzene rings fused to a central furan ring) with a 2,4-dinitrophenoxy group attached at the second position. This compound combines the aromatic stability of dibenzofuran with the electron-withdrawing and steric effects of the nitro-substituted phenoxy group.

Properties

CAS No.

6945-84-2

Molecular Formula

C18H10N2O6

Molecular Weight

350.3 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)dibenzofuran

InChI

InChI=1S/C18H10N2O6/c21-19(22)11-5-7-18(15(9-11)20(23)24)25-12-6-8-17-14(10-12)13-3-1-2-4-16(13)26-17/h1-10H

InChI Key

VKVJHZVCLNIGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One common method for synthesizing dibenzofurans is by creating the C–O bond of the furan ring . This can be achieved through cyclization of diarylether derivatives or from benzofuran or phenol derivatives . The specific reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

2-(2,4-Dinitrophenoxy)dibenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield dinitrophenoxy derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-(2,4-Dinitrophenoxy)dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenoxy)dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. Studies on similar compounds have shown that they can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on dibenzofuran derivatives with varying substituents, emphasizing structural, physicochemical, and biological differences.

Structural and Physicochemical Comparisons

Key Substituent Effects :

  • Nitro Groups: The 2,4-dinitrophenoxy group introduces strong electron-withdrawing effects, reducing electron density on the aromatic rings and increasing stability against electrophilic attack. This contrasts with electron-donating groups (e.g., methoxy or methyl) found in other derivatives .
  • Halogen vs.

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Solubility (Water) LogP (Octanol-Water)
Dibenzofuran (base structure) None 168.19 ~1.5 mg/L 4.1
2-(2,4-Dinitrophenoxy)dibenzofuran 2,4-dinitrophenoxy ~353.32* <0.1 mg/L* 3.8*
6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran 6-Cl, 2,2-dimethyl 200.68 ~5 mg/L 3.5
4-Phenyldibenzofuran 4-phenyl 244.29 Insoluble 5.2

*Estimated based on structural analogs .

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